2-(1-propylpiperidin-2-yl)ethanol
Description
Properties
IUPAC Name |
2-(1-propylpiperidin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-7-11-8-4-3-5-10(11)6-9-12/h10,12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXWGYJPWQBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-propylpiperidin-2-yl)ethanol typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors such as 1,5-diaminopentane.
N-Propylation: The nitrogen atom of the piperidine ring is alkylated using propyl halides (e.g., propyl bromide) under basic conditions to introduce the propyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Catalysts: To improve reaction rates and selectivity.
Purification Techniques: Such as distillation and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(1-propylpiperidin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
2-(1-propylpiperidin-2-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-propylpiperidin-2-yl)ethanol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes in biological systems.
Pathways Involved: The compound could modulate signaling pathways, leading to physiological effects such as pain relief or inflammation reduction.
Comparison with Similar Compounds
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Solubility Trends: The ethanol group in this compound likely enhances aqueous solubility compared to purely lipophilic analogues like 2-phenyl-2-(1-piperidinyl)propane . However, chlorophenyl or pyridine substitutions (e.g., CAS 841253-81-4) reduce solubility despite similar molecular weights .
- Biological Activity: Tyrosol analogues () demonstrate that hydroxyl group positioning critically affects enzyme inhibition. By analogy, the ethanol moiety in this compound may optimize interactions with polar active sites in enzymes or receptors .
- Synthetic Utility: Piperidine-ethanol derivatives are recurring motifs in bioactive molecules, underscoring their value in medicinal chemistry .
Q & A
Basic Synthesis: What are the optimal synthetic routes and reaction conditions for 2-(1-propylpiperidin-2-yl)ethanol?
Methodological Answer:
The synthesis typically involves multi-step reactions, including alkylation or reductive amination of a piperidine precursor. Key steps may include:
- Alkylation of Piperidine: Reacting piperidine with 1-bromopropane in anhydrous acetonitrile under reflux (70–80°C) for 12–24 hours to introduce the propyl group .
- Ethanol Side Chain Addition: Subsequent nucleophilic substitution or oxidation-reduction steps to attach the ethanol moiety. For example, epoxide ring-opening with piperidine derivatives using BF₃·Et₂O as a catalyst in ethanol at 50°C .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Critical Parameters:
- Solvent choice (polar aprotic solvents enhance reaction rates).
- Temperature control to minimize side reactions (e.g., over-alkylation).
- Catalyst selection (e.g., palladium for cross-coupling steps).
Safety Handling: What are the critical safety precautions for handling this compound?
Methodological Answer:
The compound is corrosive and acutely toxic (H302, H315, H319) . Key precautions include:
- Personal Protective Equipment (PPE):
- Nitrile gloves, chemical-resistant lab coat, and safety goggles.
- Use of a fume hood for all manipulations.
- Emergency Measures:
- Skin/eye contact: Immediate rinsing with water for ≥15 minutes (remove contaminated clothing) .
- Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .
- Storage: Inert atmosphere (N₂ or Ar), away from strong oxidizers/acids .
Structural Analysis: Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): ESI-MS in positive mode for molecular ion [M+H]⁺ (expected m/z ~188.2).
- IR Spectroscopy: O-H stretch (~3300 cm⁻¹), C-O (1100 cm⁻¹), and piperidine ring vibrations .
Advanced Synthesis: How can side reactions during alkylation of the piperidine ring be mitigated?
Methodological Answer:
- Protective Group Strategy: Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during propylation, followed by deprotection with HCl/dioxane .
- Low-Temperature Alkylation: Conduct reactions at 0–5°C to reduce over-alkylation.
- Catalytic Control: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .
Biological Activity: What in vitro models are suitable for assessing neuropharmacological potential?
Methodological Answer:
- Receptor Binding Assays: Screen for affinity to GABAₐ or NMDA receptors using radiolabeled ligands (e.g., [³H]muscimol) in rat cortical membranes .
- Calcium Imaging: Evaluate modulation of neuronal Ca²⁺ flux in SH-SY5Y cells exposed to glutamate-induced excitotoxicity .
- Dose-Response Studies: Measure IC₅₀ values for inhibitory effects on neurotransmitter reuptake (e.g., serotonin transporter in HEK293 cells) .
Computational Studies: Which models reliably predict physicochemical properties like logP or vapor pressure?
Methodological Answer:
- Quantitative Structure-Property Relationship (QSPR): Use COSMO-RS or ACD/Labs software to estimate logP (predicted ~1.2) and solubility .
- Molecular Dynamics (MD) Simulations: Simulate solvation free energy in water/ethanol mixtures using GROMACS with OPLS-AA force field .
- Density Functional Theory (DFT): Calculate dipole moments and H-bonding capacity at the B3LYP/6-311+G(d,p) level .
Stability: What factors influence the compound’s stability in aqueous solution?
Methodological Answer:
- pH Sensitivity: Degrades rapidly in acidic conditions (pH < 3) via piperidine ring protonation and ethanol oxidation. Stable at pH 6–8 .
- Light/Oxygen: Store in amber vials under N₂ to prevent photooxidation of the ethanol moiety .
- Temperature: Long-term storage at –20°C recommended; avoid freeze-thaw cycles .
Toxicity Mechanisms: What in vitro assays evaluate cytotoxicity?
Methodological Answer:
- MTT Assay: Measure mitochondrial activity in HepG2 cells after 24-hour exposure (IC₅₀ typically 50–100 µM) .
- Reactive Oxygen Species (ROS) Detection: Use DCFH-DA probe in RAW 264.7 macrophages to quantify oxidative stress .
- Lactate Dehydrogenase (LDH) Release: Assess membrane integrity in primary neuronal cultures .
Solubility Optimization: How can solubility be enhanced for pharmacokinetic studies?
Methodological Answer:
- Co-Solvents: Use 10% DMSO in saline for intravenous administration (solubility ~5 mg/mL) .
- Cyclodextrin Complexation: Prepare 2-hydroxypropyl-β-cyclodextrin inclusion complexes (1:2 molar ratio) to boost aqueous solubility 10-fold .
- Nanoemulsions: Formulate with soybean oil, lecithin, and Tween 80 (particle size <200 nm) .
Metabolism Studies: Which techniques track hepatic metabolism?
Methodological Answer:
- Liver Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify hydroxylated metabolites .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess enzyme inhibition .
- Stable Isotope Tracing: Administer ¹³C-labeled compound to rats and analyze urine via NMR for metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
